Aqueous Solubility – JSF‑2513 Achieves >14‑Fold Improvement over JSF‑2019 via Morpholine Introduction
The aqueous solubility of JSF‑2513 was measured at S = 0.853 μM, a profound improvement over the parent compound JSF‑2019, whose solubility was below the lower limit of quantification at < 0.060 μM [REFS‑1]. Although JSF‑2513 solubility remained below the 1 μM target threshold, the morpholine substitution achieved over a 14‑fold enhancement in thermodynamic solubility, which translated into measurable oral exposure in mice [REFS‑1].
| Evidence Dimension | Aqueous thermodynamic solubility (S, μM) |
|---|---|
| Target Compound Data | 0.853 μM |
| Comparator Or Baseline | JSF‑2019: <0.060 μM (below lower limit of quantification) |
| Quantified Difference | >14.2‑fold improvement |
| Conditions | Thermodynamic solubility assay; pH not specified |
Why This Matters
Solubility is the foundational gatekeeper for oral absorption and reproducible in vivo pharmacology; JSF‑2513's solubility advantage directly enables the >10‑fold higher plasma exposure it achieves compared to JSF‑2019 [REFS‑1].
- [1] Wang, X., Inoyama, D., Russo, R., Li, S.‑G., Jadhav, R., Stratton, T. P., Mittal, N., Bilotta, J. A., Singleton, E., Kim, T., Paget, S. D., Peles, R. N., DeSalvo, J., Waidyarachchi, C., Xie, H., Berube, B. J., Sanders, V. H., Liu, J., Nudelman, I., Boshoff, H. I., Zimmerman, M., Dartois, V., Sotgiu, G., Ekins, S., Freel Meyers, C. L., Decker, B. S., & Freundlich, J. S. (2019). Antitubercular Triazines: Optimization and Intrabacterial Metabolism. Cell Chemical Biology, 27(2), 172–185.e11. View Source
